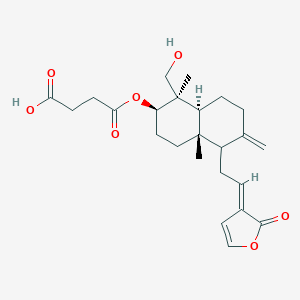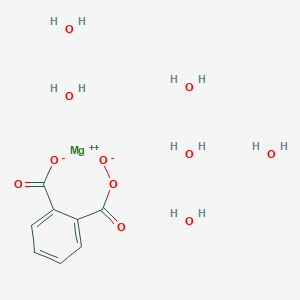
4-Fluorobenzyl isocyanate
Descripción general
Descripción
4-Fluorobenzyl isocyanate (4-FBC) is an organic compound belonging to the family of isocyanates. It is a colorless liquid that is commonly used in the synthesis of pharmaceuticals and agrochemicals. 4-FBC is also used in the production of polyurethane foams, adhesives, and coatings. It is a versatile molecule with numerous applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
4-Fluorobenzyl isocyanate has been utilized in the synthesis of optically active aromatic isocyanates and their subsequent polymerization. Maeda and Okamoto (1998) explored the synthesis of novel optically active aromatic isocyanates, including 4-((S)-(α-methylbenzyl)carbamoyl)phenyl isocyanate, and their homopolymerization or copolymerization with other isocyanates. The resulting polymers displayed significant optical rotation and helical conformation, indicative of potential applications in optically active materials (Maeda & Okamoto, 1998).
Bioactivity and Anticancer Potential
Song et al. (2005) synthesized α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety, which exhibited moderate anticancer activity. The study's focus on synthesizing these fluorine compounds, including derivatives of this compound, and assessing their bioactivity, highlights the potential use of these compounds in medicinal chemistry and cancer research (Song et al., 2005).
Electrolyte Additives for Batteries
In the field of energy storage, aromatic isocyanates, including 4-fluorophenyl isocyanate, have been used to improve the performance of lithium-ion batteries. Zhang (2006) demonstrated that the addition of isocyanates to electrolytes could effectively reduce the initial irreversible capacities and enhance the cycleability of Li-ion batteries. This research suggests the utility of this compound derivatives in the development of more efficient energy storage systems (Zhang, 2006).
Hydrogelation and Material Science
Fang-Yi Wu et al. (2015) investigated the role of fluorine in the supramolecular hydrogelation of 4-fluorobenzyl-capped diphenylalanine. The study highlighted the significant impact of fluorine on the hydrogelation process, indicating potential applications in material science and nanotechnology (Fang-Yi Wu et al., 2015).
Biological Applications and Diagnostics
Sabbioni et al. (2000) explored the formation of isocyanate-specific hemoglobin adducts in rats exposed to methylenediphenyl diisocyanate (MDI), which includes derivatives of this compound. This research provides insight into the potential biological applications of this compound, particularly in understanding the effects of exposure to isocyanates and developing biomarkers for monitoring such exposure (Sabbioni et al., 2000).
Safety and Hazards
4-Fluorobenzyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is combustible and forms explosive mixtures with air on intense heating .
Mecanismo De Acción
Target of Action
4-Fluorobenzyl isocyanate is an organic compound that contains an isocyanate group Isocyanates in general are known to be reactive electrophiles, which means they can interact with a variety of nucleophiles, including alcohols and amines .
Mode of Action
Isocyanates, including this compound, are electrophiles. They are reactive towards a variety of nucleophiles including alcohols, amines, and even water . When an isocyanate reacts with an alcohol, a urethane linkage is formed . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .
Biochemical Pathways
It is known that isocyanates can react with amines to form ureas, and the addition of an isocyanate to a urea gives a biuret . These reactions could potentially affect various biochemical pathways, depending on the specific amines and ureas involved.
Pharmacokinetics
It is known that isocyanates react with water to form carbon dioxide . This reaction could potentially affect the bioavailability of the compound, as it could lead to its rapid breakdown in the body.
Result of Action
This compound may be used as a reagent in the synthesis of certain compounds . For example, it can be used in the synthesis of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide and (S)-2-(4-fluorobenzyl)-7-hydroxy-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that isocyanates should be stored at low temperatures . Additionally, isocyanates can form explosive mixtures with air on intense heating . Therefore, the action, efficacy, and stability of this compound can be significantly affected by factors such as temperature and exposure to air.
Análisis Bioquímico
Biochemical Properties
4-Fluorobenzyl isocyanate is an electrophile, and as such, it is reactive toward a variety of nucleophiles including alcohols, amines, and even water . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity as an electrophile. It can form a urethane linkage when treated with an alcohol . This reaction is exploited in the production of polyurethanes .
Temporal Effects in Laboratory Settings
It is known that isocyanates react with water to form carbon dioxide .
Dosage Effects in Animal Models
It is known that isocyanates can cause respiratory and skin irritation, and these effects could potentially vary with dosage .
Subcellular Localization
Given its reactivity, it could potentially interact with various biomolecules in different compartments of the cell .
Propiedades
IUPAC Name |
1-fluoro-4-(isocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSIWJYERNCLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369874 | |
| Record name | 4-Fluorobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132740-43-3 | |
| Record name | 4-Fluorobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(isocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















